2-(1-benzylpiperidin-3-yl)-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzylpiperidin-3-yl)-N-methylethanamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the piperidine ring in this compound makes it a valuable building block in medicinal chemistry and drug design .
Vorbereitungsmethoden
The synthesis of 2-(1-benzylpiperidin-3-yl)-N-methylethanamine typically involves the reaction of piperidine derivatives with benzyl halides and subsequent functionalization. Industrial production methods often employ similar strategies but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-(1-Benzylpiperidin-3-yl)-N-methylethanamine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-(1-Benzylpiperidin-3-yl)-N-methylethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1-benzylpiperidin-3-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
2-(1-Benzylpiperidin-3-yl)-N-methylethanamine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative and antimetastatic effects.
Matrine: Exhibits anticancer and antiviral activities.
Berberine: Used for its antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a versatile compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C15H24N2 |
---|---|
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
2-(1-benzylpiperidin-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C15H24N2/c1-16-10-9-15-8-5-11-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15-16H,5,8-13H2,1H3 |
InChI-Schlüssel |
GXDDFTODYOACGW-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1CCCN(C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.